(4-Chloro-2,6-dimethylphenyl)methanol
Overview
Description
(4-Chloro-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO It is characterized by a phenyl ring substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions, along with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-dimethylphenyl)methanol typically involves the chlorination of 2,6-dimethylphenol followed by a reduction reaction. One common method includes the following steps:
Chlorination: 2,6-dimethylphenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 4-position.
Reduction: The resulting 4-chloro-2,6-dimethylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to convert the phenol group to a methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,6-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.
Major Products
Oxidation: 4-Chloro-2,6-dimethylbenzoic acid.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
(4-Chloro-2,6-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylphenol: Similar structure but lacks the methanol group.
2,6-Dimethylphenol: Lacks both the chlorine and methanol groups.
4-Chloro-2,6-dimethylbenzoic acid: An oxidation product of (4-Chloro-2,6-dimethylphenyl)methanol.
Uniqueness
This compound is unique due to the presence of both chlorine and methanol groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
(4-Chloro-2,6-dimethylphenyl)methanol, with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Synthesis
The synthesis of this compound typically involves two main steps:
- Chlorination : The precursor, 2,6-dimethylphenol, is chlorinated at the para position to introduce the chlorine atom.
- Reduction : The resulting chlorinated compound is then reduced to yield this compound.
These steps can be optimized for higher yields using techniques such as continuous flow reactors and automated systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been studied for its effectiveness against various bacteria and fungi. Notably, it shows potential as a precursor in the development of new antimicrobial agents due to its structural versatility.
A study evaluated its antimicrobial activity against several Gram-positive and Gram-negative bacteria, with results demonstrating considerable efficacy. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
These findings suggest that the compound could be a valuable candidate for further drug development targeting microbial infections .
The mechanism through which this compound exerts its biological effects appears to involve interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring may participate in π-π interactions that enhance binding affinity and specificity towards microbial targets.
Case Studies
- Antichlamydial Activity : A study investigated compounds similar to this compound for their selective activity against Chlamydia species. The results indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting that derivatives of this compound could be developed into effective treatments for chlamydial infections .
- Food Additive Potential : The compound has also been assessed for its potential as a food additive due to its antimicrobial properties. Safety assessments and efficacy tests in various food matrices showed promising results, indicating it could serve as an effective preservative or flavoring agent.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Binding Affinity : The compound's structure allows it to interact effectively with bacterial cell membranes, leading to disruption and subsequent cell death.
- Efficacy : In vitro studies demonstrate that it can significantly inhibit microbial growth at relatively low concentrations.
- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits low toxicity towards human cells, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCDDBRBDSIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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